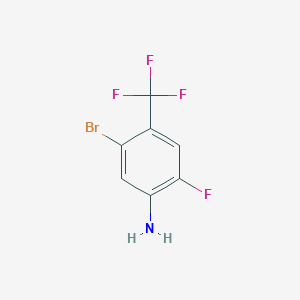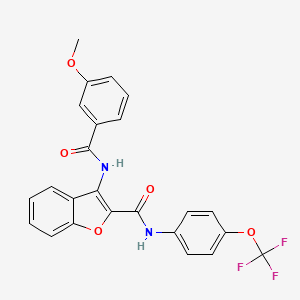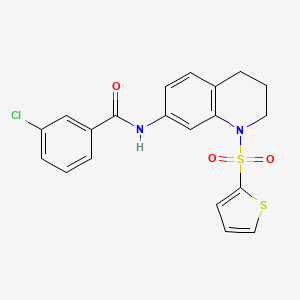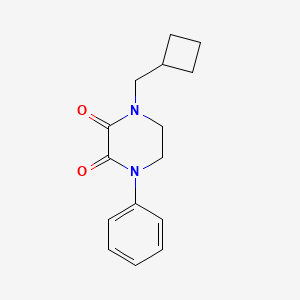![molecular formula C18H22N4O2 B2982036 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-81-6](/img/structure/B2982036.png)
2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide” is a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide . It is designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex and is related to its function. It is a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide . More detailed structural information may be available in specific scientific databases .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effect on tubulin polymerization . This is a key aspect of its potential as an antiproliferative agent .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their coordination with Co(II) and Cu(II) ions. The study examined the effect of hydrogen bonding on the self-assembly process of these compounds and their antioxidant activity. The findings suggest significant antioxidant properties, highlighting the compound's potential in coordination chemistry and as an antioxidant agent (Chkirate et al., 2019).
Synthesis and Biological Activities
Another study focused on the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. This research indicates the compound's relevance in the development of new insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing its potential in agricultural applications (Fadda et al., 2017).
Chemoselective Acetylation and Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis. This process, facilitated by immobilized lipase, underscores the compound's utility in the efficient synthesis of pharmaceutical intermediates, specifically highlighting a methodological advance in the production of antimalarial drugs (Magadum & Yadav, 2018).
Marine Fungal Derivatives
Wu et al. (2009) isolated new compounds from a marine fungus, including N-(2-phenylethyl)acetamide, demonstrating the marine ecosystem's potential as a source for novel bioactive compounds. This research indicates the importance of marine biodiversity in discovering new molecules with potential applications in various scientific fields (Wu et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The compound has shown potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM) cancer cell lines . Therefore, it is a potential agent for the further development of tubulin polymerization inhibitors . Future research may focus on optimizing its synthesis, improving its efficacy, and evaluating its safety profile.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18(23)19-8-11-24-12-10-22-9-4-7-20-22/h2-7,9,14H,8,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJQRIDOGUAKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)
![(E)-3-(dimethylamino)-2-{[2-(3-ethoxyphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2981968.png)



![N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981974.png)

